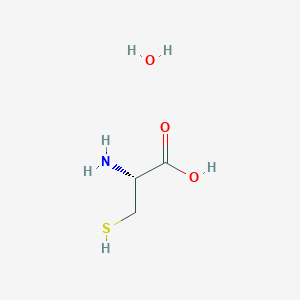
DCCCyB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCCCyB is an orally bioavailable and selective inhibitor of glycine transporter 1 (GlyT1). It has demonstrated excellent in vivo occupancy of GlyT1 transporters in rhesus monkeys, as determined by the displacement of a PET tracer ligand . This compound is primarily used in scientific research to study the inhibition of GlyT1 and its potential therapeutic applications.
Applications De Recherche Scientifique
DCCCyB has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glycine transporter 1 and its effects on neurotransmitter regulation.
Biology: Employed in research to understand the role of glycine transporters in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive deficits.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycine transporters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DCCCyB involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, amidation, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in specialized laboratories and research facilities for scientific research purposes. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
DCCCyB undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Mécanisme D'action
DCCCyB exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). This inhibition leads to an increase in glycine levels in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the glycine transporter 1 and NMDA receptor pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: A naturally occurring amino acid that acts as a neurotransmitter.
D-cycloserine: A partial agonist at the glycine site of the NMDA receptor.
D-serine: An endogenous co-agonist of the NMDA receptor.
Glycine transporter 1 inhibitors: Other compounds that inhibit GlyT1, similar to DCCCyB.
Uniqueness
This compound is unique due to its high selectivity and potency as a GlyT1 inhibitor. It demonstrates excellent in vivo occupancy of GlyT1 transporters, making it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H29Cl2NO3S |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C22H29Cl2NO3S/c23-17-5-6-19(20(24)11-17)21(26)25-14-22(12-15-1-2-15)9-7-18(8-10-22)29(27,28)13-16-3-4-16/h5-6,11,15-16,18H,1-4,7-10,12-14H2,(H,25,26) |
Clé InChI |
PSIMLOLEQCVVJV-UHFFFAOYSA-N |
SMILES |
C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DCCCyb |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)




